Methoxychlor-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

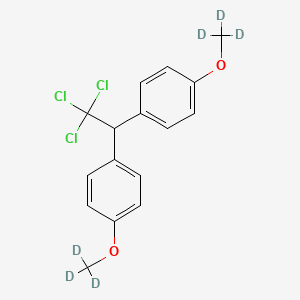

Structure

3D Structure

Properties

Molecular Formula |

C16H15Cl3O2 |

|---|---|

Molecular Weight |

351.7 g/mol |

IUPAC Name |

1-[2,2,2-trichloro-1-[4-(trideuteriomethoxy)phenyl]ethyl]-4-(trideuteriomethoxy)benzene |

InChI |

InChI=1S/C16H15Cl3O2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3/i1D3,2D3 |

InChI Key |

IAKOZHOLGAGEJT-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC([2H])([2H])[2H])C(Cl)(Cl)Cl |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Methoxychlor-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Methoxychlor-d6, a deuterated analog of the organochlorine pesticide Methoxychlor. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard or in other analytical applications.

Chemical Identity and Physical Properties

This compound, with the IUPAC name 1,1'-(2,2,2-trichloroethane-1,1-diyl)bis[4-(methoxy-d3)benzene], is a synthetic compound where the six hydrogen atoms on the two methoxy groups of Methoxychlor are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically almost identical to the parent compound but can be distinguished by its higher molecular weight.[1]

While specific experimental data for the physical properties of this compound are not extensively published, the properties of its non-deuterated counterpart, Methoxychlor, provide a close approximation. It is important to note that deuteration can slightly alter physical properties such as melting and boiling points due to the increased molecular mass.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 106031-79-2 | [2][3] |

| Molecular Formula | C₁₆H₉D₆Cl₃O₂ | [3] |

| Molecular Weight | 351.68 g/mol | [3] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% chemical purity, ≥99% isotopic purity (atom % D) |

Table 2: Physical Properties of Methoxychlor (for reference)

| Property | Value | Source |

| Melting Point | 77-89 °C | |

| Boiling Point | Decomposes | |

| Solubility in Water | 0.045 mg/L at 25 °C | |

| Solubility in Organic Solvents | Soluble in aromatic and chlorinated solvents, ketones, and ethanol. |

Chemical Stability and Reactivity

This compound is a stable compound under normal laboratory and storage conditions. For optimal stability, it should be stored in a dry, cool, and well-ventilated place, protected from light. Stock solutions of this compound are typically stable for up to 6 months when stored at -80°C and for 1 month at -20°C when protected from light.

The reactivity of this compound is expected to be very similar to that of Methoxychlor. It is incompatible with strong oxidizing agents and alkaline materials. The non-deuterated form is known to decompose upon heating, producing toxic and corrosive gases such as hydrogen chloride.

Use as an Internal Standard in Analytical Methods

The primary application of this compound is as an internal standard in analytical methods, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Methoxychlor and other related pesticides in various matrices such as food, water, and biological samples.

Experimental Protocol: General Workflow for Pesticide Analysis using this compound as an Internal Standard

The following is a generalized workflow for the analysis of pesticides in a sample matrix using this compound as an internal standard. Specific parameters will vary depending on the matrix, instrumentation, and target analytes.

Caption: General workflow for pesticide residue analysis.

Methodology Details:

-

Sample Preparation: A representative sample is homogenized. For solid matrices like fruits and vegetables, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for extraction and cleanup.

-

Internal Standard Spiking: A known amount of this compound solution is added to the sample at the beginning of the extraction process. This allows for the correction of analyte loss during sample preparation and instrumental analysis.

-

Extraction: The sample is extracted with a suitable organic solvent, such as acetonitrile or a mixture of hexane and acetone.

-

Cleanup: The extract is purified to remove matrix interferences using techniques like solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE).

-

Concentration: The cleaned extract is concentrated to a final volume, typically under a gentle stream of nitrogen.

-

Instrumental Analysis: The final extract is injected into a GC-MS or LC-MS/MS system. The instrument is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to selectively detect and quantify both the target analyte (Methoxychlor) and the internal standard (this compound).

-

Quantification: The concentration of the target analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Signaling Pathway in Mass Spectrometric Detection

The use of a deuterated internal standard relies on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in the quantification process.

References

An In-depth Technical Guide to Methoxychlor-d6: Structural Formula, Isomers, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methoxychlor-d6, a deuterated analog of the organochlorine pesticide Methoxychlor. This document details its structural formula, isomers, and relevant physicochemical properties. Furthermore, it outlines experimental protocols for its analysis, offering valuable information for researchers in environmental science, toxicology, and drug development.

Structural Formula and Isomers

This compound is an isotopic variant of Methoxychlor where the six hydrogen atoms on the two methoxy groups are replaced with deuterium. This labeling is crucial for its use as an internal standard in quantitative analytical studies, such as those employing mass spectrometry, to improve the accuracy of detection and quantification of Methoxychlor in various matrices.[1]

The primary isomeric form of Methoxychlor is the p,p''-isomer (1,1,1-trichloro-2,2-bis(4-methoxyphenyl)ethane). However, technical-grade Methoxychlor is a mixture containing approximately 88% of the p,p''-isomer, with the remainder consisting of other isomers and related compounds.[2][3] The most significant of these is the o,p''-isomer. The corresponding deuterated isomers are therefore also present in preparations of this compound.

Below are the structural representations of this compound and its main isomers.

Caption: Structural formulas of p,p'-Methoxychlor-d6 and o,p'-Methoxychlor-d6.

Physicochemical Properties

The physicochemical properties of this compound are expected to be very similar to those of unlabeled Methoxychlor, with minor differences due to the increased mass of deuterium. The following table summarizes the key properties of Methoxychlor.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₉D₆Cl₃O₂ | [4] |

| Molecular Weight | 351.69 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 77-89 °C | |

| Boiling Point | Decomposes | |

| Water Solubility | 0.1 mg/L at 25 °C | |

| log Kow | 4.68 - 5.08 | |

| Vapor Pressure | Very low | |

| Density | 1.41 g/cm³ at 25 °C |

Synthesis

The synthesis of Methoxychlor was first reported in 1893 and is commercially achieved through the condensation of anisole with chloral in the presence of an acidic condensing agent like sulfuric acid or aluminum chloride.

For the synthesis of this compound, a similar procedure is employed, utilizing deuterated anisole (anisole-d6) as a starting material.

Caption: General synthesis workflow for this compound.

Experimental Protocols: Analysis of Methoxychlor in Environmental Samples

The analysis of Methoxychlor in environmental samples typically involves extraction, cleanup, and instrumental analysis. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques. The use of this compound as an internal standard is highly recommended for accurate quantification.

Sample Preparation and Extraction

Objective: To extract Methoxychlor and this compound from a solid matrix (e.g., soil, sediment).

Materials:

-

Sample (soil, sediment)

-

This compound internal standard solution

-

Dichloromethane (DCM)

-

Acetone

-

Sodium sulfate (anhydrous)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

Procedure:

-

Weigh 10 g of the homogenized sample into a centrifuge tube.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Add 20 mL of a 1:1 (v/v) mixture of acetone and dichloromethane.

-

Vortex the mixture for 2 minutes and then sonicate for 15 minutes.

-

Centrifuge the sample at 3000 rpm for 10 minutes.

-

Decant the supernatant into a clean flask.

-

Repeat the extraction (steps 3-6) two more times, combining the supernatants.

-

Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator.

Cleanup: Solid Phase Extraction (SPE)

Objective: To remove interfering compounds from the sample extract.

Materials:

-

Florisil® SPE cartridges

-

Hexane

-

Ethyl acetate

-

Vacuum manifold

Procedure:

-

Condition a Florisil® SPE cartridge by passing 5 mL of hexane through it.

-

Load the concentrated extract onto the cartridge.

-

Wash the cartridge with 5 mL of hexane to remove nonpolar interferences.

-

Elute the analytes (Methoxychlor and this compound) with 10 mL of a 15:85 (v/v) mixture of ethyl acetate and hexane.

-

Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify Methoxychlor and this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms)

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

Methoxychlor: m/z 227, 228

-

This compound: m/z 233, 234

-

Caption: A streamlined workflow for the analysis of Methoxychlor in environmental samples.

References

An In-Depth Technical Guide to the Synthesis of Deuterated Methoxychlor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for deuterated methoxychlor, a crucial tool in metabolism, pharmacokinetic, and environmental fate studies of this organochlorine pesticide. The document details the synthesis of the non-labeled compound as a foundational reference, followed by specific strategies for the introduction of deuterium, focusing on the commonly used methoxychlor-d6. Experimental protocols, quantitative data, and visual diagrams of synthetic and signaling pathways are presented to facilitate understanding and replication.

Introduction to Methoxychlor and its Deuterated Analogs

Methoxychlor, 1,1,1-trichloro-2,2-bis(4-methoxyphenyl)ethane, is a synthetic organochlorine insecticide that has been used as a replacement for DDT. Its environmental persistence and potential as an endocrine disruptor have necessitated detailed studies of its metabolic fate. Deuterium-labeled methoxychlor, such as this compound where the hydrogen atoms of the two methoxy groups are replaced with deuterium, serves as an invaluable internal standard for quantitative analysis by mass spectrometry and as a probe to investigate its metabolic pathways and the kinetic isotope effect.[1]

Synthesis of Non-Deuterated Methoxychlor

The commercial production of methoxychlor provides the foundational chemistry for the synthesis of its deuterated analogs.

Core Reaction: Electrophilic Aromatic Substitution

The standard synthesis of methoxychlor involves the acid-catalyzed condensation of anisole with chloral (trichloroacetaldehyde).[2][3] This reaction is a classic example of electrophilic aromatic substitution, where the anisole ring is activated towards electrophilic attack by the methoxy group.

Reaction:

2 Anisole + Chloral --(H₂SO₄)--> Methoxychlor + H₂O

Experimental Protocol for Methoxychlor Synthesis

A general laboratory-scale procedure for the synthesis of methoxychlor is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and a dropping funnel, place chloral and a solvent such as glacial acetic acid.

-

Catalyst Addition: Slowly add a strong acid catalyst, typically concentrated sulfuric acid, while maintaining a low temperature with an ice bath.

-

Anisole Addition: Add anisole dropwise to the mixture with continuous stirring.

-

Reaction: Allow the reaction to proceed at a controlled temperature. The reaction is typically exothermic.

-

Work-up: After the reaction is complete, pour the mixture into water to precipitate the crude methoxychlor.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis of Deuterated Methoxychlor (this compound)

The synthesis of this compound (1,1,1-trichloro-2,2-bis(4-methoxy-d3-phenyl)ethane) is achieved by employing a deuterated precursor in the condensation reaction. The most common approach involves the use of deuterated anisole (anisole-d3, where the methoxy group is -OCD₃).

Synthesis of Deuterated Precursor: Anisole-d3

The key to synthesizing this compound is the preparation of anisole with a deuterated methyl group. Several methods can be employed for this purpose.

This classic method involves the reaction of a phenoxide with a deuterated methyl halide or sulfate.

Reaction:

Sodium Phenoxide + CD₃I → Anisole-d3 + NaI

Experimental Protocol:

-

Phenoxide Formation: Prepare sodium phenoxide by reacting phenol with a base like sodium hydroxide or sodium metal in a suitable solvent.

-

Methylation: React the sodium phenoxide with a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄).

-

Purification: The resulting anisole-d3 can be purified by distillation.

Condensation to form this compound

Once anisole-d3 is obtained, it is used in the condensation reaction with chloral, following a similar procedure as for the non-deuterated methoxychlor.

Reaction:

2 Anisole-d3 + Chloral --(H₂SO₄)--> this compound + H₂O

Experimental Protocol:

The protocol is analogous to the synthesis of non-deuterated methoxychlor, with the substitution of anisole for anisole-d3. Careful control of reaction conditions is crucial to maximize yield and prevent any potential H/D exchange, although the C-D bonds in the methoxy group are generally stable under these conditions.

Quantitative Data

While specific yields and deuterium incorporation percentages are highly dependent on the specific reaction conditions and the purity of the deuterated precursor, the following table provides representative data from the literature for the synthesis of methoxychlor.

| Parameter | Value | Reference |

| Typical Yield of Methoxychlor | 88-90% (technical grade) | [2] |

| Purity of Recrystallized Methoxychlor | >99% | [2] |

| Deuterium Incorporation in this compound | >98% | Commercially available standards |

Signaling Pathways of Methoxychlor

Methoxychlor is recognized as an endocrine-disrupting chemical (EDC), primarily exerting its effects through interference with hormone signaling pathways. The parent compound itself has relatively low biological activity; however, it is metabolized in the liver to more potent compounds.

Metabolic Activation

The primary metabolic pathway of methoxychlor involves O-demethylation by cytochrome P450 enzymes to form 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE). This metabolite is a more potent estrogen receptor agonist than the parent compound.

Endocrine Disruption Mechanisms

HPTE, the active metabolite of methoxychlor, exerts its endocrine-disrupting effects through several mechanisms:

-

Estrogen Receptor Agonism: HPTE binds to and activates estrogen receptors (ERα and ERβ), mimicking the effects of endogenous estrogens. This can lead to the inappropriate activation of estrogen-responsive genes, disrupting normal endocrine function.

-

Androgen Receptor Antagonism: Methoxychlor and its metabolites can also act as antagonists of the androgen receptor, blocking the action of male hormones.

-

Thyroid Hormone Disruption: There is evidence to suggest that methoxychlor can interfere with thyroid hormone signaling, although the primary mechanism appears to be related to hormone synthesis and metabolism rather than direct receptor interaction.

The following diagram illustrates the metabolic activation of methoxychlor and its subsequent interaction with estrogen receptors, leading to endocrine disruption.

Experimental Workflow for Synthesis and Analysis

The following diagram outlines a typical experimental workflow for the synthesis and analysis of deuterated methoxychlor.

Conclusion

The synthesis of deuterated methoxychlor, particularly this compound, is a critical process for advancing the understanding of this environmental contaminant. The established method involves the condensation of a deuterated anisole precursor with chloral. This guide provides the fundamental knowledge and experimental frameworks necessary for researchers to synthesize and utilize these valuable labeled compounds in their studies. A thorough understanding of both the synthetic pathways and the biological mechanisms of action is essential for comprehensively evaluating the risks associated with methoxychlor exposure.

References

The Role of Methoxychlor-d6 in Modern Analytical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the scientific purpose and application of Methoxychlor-d6, a deuterated analog of the organochlorine pesticide Methoxychlor. The primary application of this isotopically labeled compound is as an internal standard in quantitative analytical methodologies, particularly in chromatography coupled with mass spectrometry. This guide will delve into the core principles of its use, present detailed experimental protocols, summarize relevant quantitative data, and provide visual representations of the underlying workflows and principles.

Core Principle: Isotope Dilution Mass Spectrometry

The fundamental reason for using this compound in research is to enhance the accuracy and precision of the quantification of Methoxychlor in various complex matrices, such as environmental and biological samples.[1][2] This is achieved through a technique known as isotope dilution mass spectrometry (IDMS).

In this method, a known quantity of this compound is added to a sample at the beginning of the analytical process.[1] this compound is an ideal internal standard because its chemical and physical properties are nearly identical to the non-deuterated Methoxychlor (the analyte).[3] This means it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, due to the presence of six deuterium atoms, this compound has a higher mass than Methoxychlor. This mass difference allows the two compounds to be distinguished by a mass spectrometer.[3]

By measuring the ratio of the analyte to the internal standard in the final extract, it is possible to accurately calculate the concentration of the analyte in the original sample. This method effectively corrects for any loss of the analyte that may occur during the sample preparation steps and compensates for variations in instrument response.

Key Applications of this compound

The primary application of this compound is in the quantitative analysis of Methoxychlor residues in a variety of samples, including:

-

Environmental Monitoring: Determining the concentration of Methoxychlor in soil, water, and sediment to assess environmental contamination.

-

Food Safety: Quantifying Methoxychlor residues in food products such as fruits, vegetables, meat, and milk to ensure compliance with regulatory limits.

-

Biological Monitoring: Measuring Methoxychlor levels in biological tissues and fluids to study its bioaccumulation and toxicology.

Quantitative Data Summary

The use of an internal standard like this compound significantly improves the quality of quantitative data. The following tables summarize typical performance data from analytical methods for Methoxychlor.

| Parameter | Value | Matrix | Analytical Method | Reference |

| Recovery | 71-104% | Biological Samples | GC-ECD | |

| Recovery | 84-100% | Environmental Samples | GC-ECD | |

| Recovery | 89% | Drinking Water | SPE-MEKC | |

| Recovery | 82.8-103.2% | Meat | GPC-GC-MS | |

| Limit of Detection (LOD) | 0.041 µg/L | Drinking Water | SPE-MEKC | |

| Limit of Detection (LOD) | 2.0 µg/L | Serum | GC-MS/MS | |

| Limit of Detection (LOD) | 0.001 mg/kg | Meat | GPC-GC-MS |

Table 1: Summary of Analytical Method Performance for Methoxychlor Analysis.

Detailed Experimental Protocol: QuEChERS Method for Pesticide Residue Analysis

The following is a detailed protocol for the analysis of Methoxychlor in a food matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with this compound as an internal standard.

4.1 Materials and Reagents

-

Methoxychlor analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) sorbent and MgSO₄

-

Centrifuge tubes (15 mL and 50 mL)

-

Vortex mixer

-

Centrifuge

4.2 Sample Preparation

-

Homogenization: Homogenize a representative 10-15 g sample of the food matrix (e.g., fruit, vegetable).

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Cap the tube and vortex vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

4.3 Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Supernatant Transfer: Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 15 mL d-SPE tube containing PSA and MgSO₄.

-

Cleanup: Cap the tube and vortex for 30 seconds.

-

Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

4.4 Final Extract Preparation and Analysis

-

Final Extract: Take an aliquot of the cleaned-up supernatant for analysis.

-

Instrumental Analysis: Analyze the final extract by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The instrument is calibrated using a series of standards containing known concentrations of Methoxychlor and a constant concentration of this compound.

Visualizing the Workflow and Rationale

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical principle behind using a deuterated internal standard.

References

An In-depth Technical Guide to the Physical and Chemical Differences Between Methoxychlor and Methoxychlor-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the physical and chemical distinctions between Methoxychlor and its deuterated analog, Methoxychlor-d6. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who utilize these compounds in their studies. The guide details their fundamental properties, outlines experimental protocols for their analysis, and illustrates the biological pathways they influence.

Core Physical and Chemical Properties

Methoxychlor is a synthetic organochlorine insecticide.[1] Its deuterated counterpart, this compound, is a stable isotope-labeled version of the molecule where six hydrogen atoms on the two methoxy groups have been replaced with deuterium atoms. This isotopic substitution is the primary source of the physical and chemical differences between the two molecules, which are crucial for their respective applications, particularly the use of this compound as an internal standard in quantitative analyses.[2]

The key physical and chemical properties of Methoxychlor and this compound are summarized in the table below for a comparative overview.

| Property | Methoxychlor | This compound | Key Differences and Implications |

| Chemical Formula | C₁₆H₁₅Cl₃O₂[3] | C₁₆H₉D₆Cl₃O₂[4] | The presence of six deuterium atoms in place of hydrogen atoms in the methoxy groups. |

| Molecular Weight | 345.65 g/mol [3] | 351.68 g/mol | The increased mass of this compound is the most significant physical difference and is the basis for its differentiation in mass spectrometry. |

| CAS Number | 72-43-5 | 106031-79-2 | Unique identifiers for each compound. |

| Appearance | Colorless to light-yellow crystalline solid. | White to off-white solid. | No significant difference in physical appearance is expected. |

| Melting Point | 89 °C | Not empirically reported, but expected to be very similar to Methoxychlor. | Isotopic substitution of this nature typically has a negligible effect on the melting point. |

| Boiling Point | Decomposes before boiling. | Decomposes before boiling. | Both compounds are expected to decompose at high temperatures. |

| Solubility | Insoluble in water; soluble in most organic solvents. | Expected to have very similar solubility to Methoxychlor. | The polarity and overall chemical structure remain largely unchanged, thus solubility characteristics are comparable. |

Spectroscopic and Chromatographic Differences

The isotopic labeling of this compound leads to distinct differences in its analytical signatures compared to Methoxychlor, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

In mass spectrometry, the six-dalton mass difference between Methoxychlor and this compound allows for their clear separation and quantification. The fragmentation patterns will be similar, but the resulting fragment ions containing the deuterated methoxy groups will have a corresponding mass shift. This property is fundamental to its use as an internal standard in isotope dilution mass spectrometry, a highly accurate quantification method.

NMR Spectroscopy

In ¹H NMR spectroscopy, the signals corresponding to the methoxy protons (around 3.8 ppm in Methoxychlor) will be absent in the spectrum of this compound. Conversely, in ²H (Deuterium) NMR spectroscopy, a signal corresponding to the deuterium atoms in the methoxy groups of this compound will be observed.

Infrared (IR) Spectroscopy

The C-D bond vibrational frequencies are lower than those of C-H bonds. Therefore, the IR spectrum of this compound will show absorption bands in a different region for the methoxy group C-D stretching vibrations compared to the C-H stretching vibrations in Methoxychlor.

Experimental Protocols

Detailed methodologies for the analysis of Methoxychlor and this compound are crucial for obtaining reliable and reproducible data. The following are representative protocols for their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of Methoxychlor and this compound.

Objective: To separate and quantify Methoxychlor and this compound in a sample matrix.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column suitable for pesticide analysis (e.g., DB-5ms, HP-5ms)

Reagents and Materials:

-

Hexane (pesticide residue grade)

-

Acetone (pesticide residue grade)

-

Methoxychlor analytical standard

-

This compound analytical standard (as internal standard)

-

Sodium sulfate (anhydrous)

-

Sample matrix (e.g., water, soil, biological tissue)

Sample Preparation (Water Sample):

-

To a 1 L water sample, add a known amount of this compound internal standard.

-

Perform a liquid-liquid extraction with hexane (e.g., 3 x 50 mL).

-

Combine the hexane extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Methoxychlor: Monitor characteristic ions (e.g., m/z 227, 345)

-

This compound: Monitor characteristic ions (e.g., m/z 233, 351)

-

Data Analysis: Quantify the amount of Methoxychlor in the sample by comparing the peak area of the analyte to the peak area of the this compound internal standard.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is another effective method for the analysis of Methoxychlor.

Objective: To separate and quantify Methoxychlor using HPLC with UV detection.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methoxychlor analytical standard

Chromatographic Conditions:

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

-

Detection Wavelength: 230 nm

Procedure:

-

Prepare a series of standard solutions of Methoxychlor in the mobile phase.

-

Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.

-

Inject the standards and the sample into the HPLC system.

-

Quantify Methoxychlor by comparing the peak area of the sample to the calibration curve generated from the standards.

Biological Activity and Signaling Pathway

Methoxychlor is recognized as an endocrine-disrupting chemical. Its biological activity is primarily mediated through its metabolite, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE). HPTE exhibits estrogenic activity by interacting with estrogen receptors (ERs), particularly ERα and ERβ. This interaction can disrupt normal endocrine signaling pathways.

The following diagram illustrates the simplified signaling pathway of HPTE's interaction with estrogen receptors.

References

Solubility Profile of Methoxychlor-d6 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methoxychlor-d6 in various organic solvents. The information presented is intended to support research, analytical method development, and formulation studies.

Quantitative Solubility Data

Methoxychlor exhibits a wide range of solubility in organic solvents, being particularly soluble in aromatic, chlorinated, and ketonic solvents. The following table summarizes the available quantitative solubility data for Methoxychlor.

| Organic Solvent | Solubility (g/kg of solvent) | Temperature (°C) |

| Chloroform | 440 | 22 |

| Xylene | 440 | 22 |

| Methanol | 50 | 22 |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (equivalent to ~100 g/kg) | Not Specified |

Qualitative assessments indicate that Methoxychlor is "very soluble" in most organic solvents[3]. It is also described as soluble in ethanol[4].

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound in an organic solvent is the shake-flask method , which is a thermodynamic solubility assay. This method involves achieving a state of equilibrium between the undissolved solute and the saturated solution, followed by the quantification of the dissolved compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

-

Analytical balance

-

Pipettes and other standard laboratory glassware

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath on an orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium may need to be determined experimentally.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification of Dissolved Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as HPLC-UV or GC-MS.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L, at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the solubility of this compound in an organic solvent using the shake-flask method.

References

An In-depth Technical Guide on the Key Metabolites of Methoxychlor and Their Deuterated Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key metabolites of the organochlorine pesticide Methoxychlor (MXC), their deuterated forms, and the analytical methodologies relevant to their study. Methoxychlor, a proestrogenic endocrine disruptor, undergoes metabolic activation in the liver to exert its biological effects. Understanding its metabolic pathways is crucial for assessing its toxicological profile and for the development of analytical standards.

Key Metabolites of Methoxychlor

Methoxychlor is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes through sequential O-demethylation and ortho-hydroxylation reactions.[1] These processes convert the lipophilic parent compound into more polar, estrogenic metabolites that are more readily excreted. The principal metabolites are:

-

1,1,1-trichloro-2-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethane (Mono-OH-MXC): The initial product of O-demethylation of one of the methoxy groups of Methoxychlor.[2]

-

1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane (Bis-OH-MXC or HPTE): Formed by the subsequent demethylation of Mono-OH-MXC. This metabolite is considered the primary mediator of Methoxychlor's estrogenic effects and is significantly more potent than the parent compound.[3][4][5]

-

1,1,1-trichloro-2-(4-methoxyphenyl)-2-(3,4-dihydroxyphenyl)ethane (Catechol-MXC): A key intermediate formed through ortho-hydroxylation of Mono-OH-MXC.

-

1,1,1-trichloro-2-(4-hydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethane (Tris-OH-MXC): The final product resulting from either the demethylation of Catechol-MXC or the ortho-hydroxylation of Bis-OH-MXC.

The metabolism of Methoxychlor is complex, involving multiple CYP450 isoforms. CYP2C19 is highly efficient at O-demethylation, while CYP3A4 is the primary catalyst for ortho-hydroxylation. CYP2B6 is unique in its ability to effectively catalyze both reactions.

Deuterated Forms of Methoxychlor Metabolites

Deuterium-labeled internal standards are indispensable for the accurate quantification of analytes in complex biological matrices using mass spectrometry-based methods. The incorporation of deuterium atoms increases the mass of the molecule without significantly altering its chemical properties, allowing it to be distinguished from the unlabeled analyte.

While specific deuterated standards for all Methoxychlor metabolites are not readily commercially available, their synthesis can be achieved through established methods for deuterating aromatic compounds. Common strategies include:

-

Hydrogen-Deuterium (H-D) Exchange: This can be accomplished using deuterated water (D₂O) under high temperature and pressure, often with a metal catalyst like platinum. Flow synthesis methods using microwave technology can enhance the efficiency of this process.

-

Acid-Catalyzed Exchange: Treating the aromatic compound with a strong acid (pKa ≤ 1) in a deuterated solvent can facilitate H-D exchange on the aromatic rings.

-

Deamination in Deuterated Acid: The deamination of aromatic amines using deuterohypophosphorous acid can introduce deuterium into a specific position on the aromatic ring.

-

Reductive Deuteration: Aromatic esters can be reductively deuterated to form α,α-dideuterio benzyl alcohols using reagents like samarium(II) iodide (SmI₂) and D₂O.

For Methoxychlor metabolites, deuteration would typically be targeted at the aromatic rings or the remaining methoxy groups to ensure stability of the label during analysis.

Quantitative Data on Methoxychlor Metabolism

The affinity of various CYP450 enzymes for Methoxychlor and its metabolites has been characterized. This information is crucial for understanding the kinetics of its metabolic activation.

| Substrate | Enzyme | Reaction | Kₘ (µM) | Reference |

| Methoxychlor | CYP2C19 | O-demethylation | 0.23 | |

| Mono-OH-MXC | CYP2C19 | O-demethylation | 0.41 | |

| Catechol-MXC | CYP2C19 | O-demethylation | 0.35 | |

| Mono-OH-MXC | CYP3A4 | ortho-hydroxylation | 12 | |

| Bis-OH-MXC | CYP3A4 | ortho-hydroxylation | 25 |

Kₘ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.

Studies have also shown that the estrogenic activity of the metabolites is significantly higher than that of the parent compound. Hydroxyphenyltrichloroethane (HPTE or Bis-OH-MXC) is estimated to be at least 100 times more potent than Methoxychlor itself.

Experimental Protocols

This protocol outlines a general procedure for studying the metabolism of Methoxychlor in vitro using liver microsomes.

1. Materials and Reagents:

-

Pooled human or rat liver microsomes

-

Methoxychlor and its metabolite standards

-

100 mM Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., 20 mM NADPH, Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase)

-

Organic solvent for reaction termination (e.g., ice-cold acetonitrile or ethyl acetate)

-

Internal standard (deuterated analog of the analyte of interest)

2. Microsomal Incubation:

-

Thaw liver microsomes on ice immediately before use.

-

Prepare an incubation mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation.

-

Initiate the metabolic reaction by adding the test compound (Methoxychlor) dissolved in a suitable solvent (e.g., DMSO, final concentration ≤ 1%).

-

Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes). The reaction should be terminated when approximately 10-15% of the substrate has been consumed to ensure initial rate conditions are measured.

-

Terminate the reaction by adding 2-4 volumes of ice-cold organic solvent containing the internal standard.

3. Sample Preparation:

-

Vortex the terminated reaction mixture vigorously to precipitate proteins.

-

Centrifuge at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis.

-

The sample may be evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent for LC-MS analysis.

4. Analytical Detection:

-

Analyze the samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

-

Separate the parent compound and its metabolites using a suitable C18 reversed-phase column with a gradient elution of water and acetonitrile or methanol, both typically containing a small percentage of formic acid.

-

Detect and quantify the analytes using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

This protocol describes a general approach for the synthesis of deuterated aromatic metabolites of Methoxychlor for use as internal standards, based on acid-catalyzed H-D exchange.

1. Materials:

-

Non-deuterated Methoxychlor metabolite (e.g., Bis-OH-MXC)

-

Deuterated solvent (e.g., D₂O, deuterated acetic acid)

-

Strong acid catalyst (e.g., deuterated sulfuric acid, D₂SO₄)

-

Anhydrous organic solvent for extraction (e.g., diethyl ether)

-

Anhydrous sodium sulfate or magnesium sulfate for drying

2. Reaction Procedure:

-

Dissolve the metabolite in the deuterated solvent.

-

Carefully add the strong acid catalyst to the solution.

-

Heat the reaction mixture under reflux for several hours to overnight to facilitate the H-D exchange on the aromatic rings. The reaction progress can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of aromatic proton signals.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst carefully with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the deuterated product with an organic solvent.

-

Wash the organic layer with brine, and dry it over anhydrous sodium or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude deuterated product.

3. Purification and Characterization:

-

Purify the deuterated metabolite using column chromatography or preparative HPLC.

-

Confirm the identity and determine the degree of deuteration of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Mandatory Visualizations

Caption: Metabolic activation pathway of Methoxychlor in the liver.

Caption: Experimental workflow for analyzing Methoxychlor metabolites.

Caption: Relationship between Methoxychlor metabolism and estrogenic activity.

References

- 1. Metabolism of the endocrine disruptor pesticide-methoxychlor by human P450s: pathways involving a novel catechol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of the proestrogenic pesticide methoxychlor by hepatic P450 monooxygenases in rats and humans. Dual pathways involving novel ortho ring-hydroxylation by CYP2B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Reproductive toxicities of methoxychlor based on estrogenic properties of the compound and its estrogenic metabolite, hydroxyphenyltrichloroethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Environmental Fate and Degradation of Methoxychlor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the organochlorine insecticide, Methoxychlor. Banned in the United States in 2003 and the European Union in 2002 due to its acute toxicity, bioaccumulation, and endocrine-disrupting activity, understanding the persistence and degradation pathways of Methoxychlor remains critical for environmental risk assessment and remediation strategies.[1] This document details the primary degradation processes—hydrolysis, photolysis, and microbial degradation—supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its environmental behavior.

Physicochemical Properties and Environmental Distribution

Methoxychlor [1,1,1-trichloro-2,2-bis(4-methoxyphenyl)ethane] is a crystalline solid with low water solubility and a high octanol-water partition coefficient (Log Kow), indicating its lipophilic nature.[2][3][4] These properties govern its distribution in the environment, leading to strong adsorption to soil and sediment and a potential for bioaccumulation in certain organisms.[5]

| Property | Value | Reference |

| CAS Number | 72-43-5 | |

| Molecular Formula | C₁₆H₁₅Cl₃O₂ | |

| Molecular Weight | 345.65 g/mol | |

| Water Solubility | 0.1 mg/L at 25°C | |

| Log Kow | 4.83 - 5.08 | |

| Vapor Pressure | Very low | |

| Henry's Law Constant | 1.6 x 10⁻⁵ atm-m³/mol at 25°C |

Degradation Pathways

Methoxychlor degrades in the environment through a combination of abiotic and biotic processes. The primary pathways are hydrolysis, photolysis, and microbial degradation, each contributing to its transformation into various metabolites.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis of Methoxychlor is pH-dependent.

Quantitative Data: Hydrolysis Half-life of Methoxychlor

| pH | Temperature (°C) | Half-life | Reference |

| 3-7 | 27 | 367 days | |

| 9 | 27 | 270 days | |

| Moist Soils | - | > 1 year |

Hydrolysis Products: Under neutral conditions (pH 7), the major hydrolysis products are anisoin and anisil, with 1,1-bis(p-methoxyphenyl)-2,2-dichloroethylene (DMDE) as a minor product. At a higher pH of 10, DMDE becomes the major hydrolysis product.

Experimental Protocol: Hydrolysis Study (Adapted from OECD Guideline 111)

This protocol outlines a general procedure for determining the rate of hydrolysis of a chemical substance.

-

Test Substance Preparation: Prepare a stock solution of Methoxychlor in a water-miscible, low-volatility solvent (e.g., acetonitrile). The final concentration in the test solutions should not exceed half of its water solubility.

-

Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. Commonly used buffer systems include citrate, phosphate, and borate.

-

Test Setup:

-

Add a small aliquot of the Methoxychlor stock solution to each buffer solution in sterile test vessels, ensuring the organic solvent concentration is minimal (<1% v/v).

-

Tightly seal the vessels to prevent volatilization.

-

Prepare triplicate samples for each pH and temperature combination.

-

Include sterile control samples (buffer without test substance) and analytical blanks.

-

-

Incubation:

-

Incubate the test vessels in the dark at a constant temperature (e.g., 25°C and 50°C) in a thermostatically controlled bath or incubator.

-

-

Sampling and Analysis:

-

At predetermined time intervals, withdraw samples from each test vessel.

-

Immediately analyze the samples for the concentration of Methoxychlor and its degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Data Analysis:

-

Plot the concentration of Methoxychlor against time for each pH and temperature.

-

Determine the pseudo-first-order rate constant (k) and the half-life (t₁/₂) for each condition using the formula: t₁/₂ = ln(2)/k.

-

Photolysis

Photolysis is the degradation of a chemical by light. Methoxychlor can undergo direct photolysis by absorbing sunlight or indirect photolysis through reactions with photochemically produced reactive species in the environment.

Quantitative Data: Photolysis Half-life of Methoxychlor

| Medium | Condition | Half-life | Reference |

| Distilled Water | Direct photolysis | 4.5 months | |

| Natural Waters | Indirect "sensitized" photolysis | < 5 hours | |

| Shallow River | Volatilization | 4.5 days | |

| Air (vapor phase) | Reaction with hydroxyl radicals | 3.7 hours (estimated) |

Photolysis Products: The primary photolysis product of Methoxychlor in water is 1,1-bis(p-methoxyphenyl)-2,2-dichloroethylene (DMDE). Other identified products include corresponding benzophenones and 1,1-bis(4-methoxyphenyl)-2-chloroethylene.

Experimental Protocol: Aqueous Photolysis Study (Adapted from US EPA OCSPP 835.2240)

This protocol describes a method to determine the direct photolysis rate of a chemical in water.

-

Test Solution Preparation:

-

Prepare a solution of Methoxychlor in sterile, buffered, air-saturated purified water.

-

If necessary, a co-solvent (e.g., acetonitrile) can be used at a concentration not exceeding 1% (v/v).

-

The test concentration should be less than half the water solubility.

-

-

Light Source:

-

Use a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp) with a spectrum extending to at least 290 nm.

-

The light intensity should be measured using a calibrated radiometer.

-

-

Test Setup:

-

Place the test solution in quartz tubes or a photoreactor.

-

Prepare dark control samples by wrapping identical tubes in aluminum foil.

-

Maintain a constant temperature using a water bath or other temperature control system.

-

-

Irradiation:

-

Expose the samples to the light source for a defined period.

-

Simultaneously, keep the dark control samples at the same temperature.

-

-

Sampling and Analysis:

-

At appropriate time intervals, collect samples from both the irradiated and dark control vessels.

-

Analyze the samples for the concentration of Methoxychlor and its photoproducts using a validated analytical method (e.g., HPLC-UV, GC-MS).

-

-

Data Analysis:

-

Calculate the first-order rate constant and half-life for the degradation in both the irradiated and dark control samples.

-

The rate of direct photolysis is the difference between the rate in the light and the rate in the dark.

-

The quantum yield can be calculated if the molar absorptivity of the chemical and the light intensity at different wavelengths are known.

-

Microbial Degradation

Microbial degradation is a key process in the breakdown of Methoxychlor in soil and sediment, occurring under both aerobic and anaerobic conditions. The rate and extent of degradation are highly dependent on the environmental conditions and the microbial communities present.

Quantitative Data: Microbial Degradation Half-life of Methoxychlor

| Environment | Condition | Half-life | Reference |

| Soil | Aerobic | > 100 days | |

| Soil | Anaerobic | < 30 days | |

| Sediments | Aerobic | > 100 days | |

| Sediments | Anaerobic | < 28 days |

Microbial Degradation Products: Under anaerobic conditions, the primary degradation pathway is reductive dechlorination, leading to the formation of 1,1-dichloro-2,2-bis(4-methoxyphenyl)ethane (DDD) and 1,1-dichloro-2,2-bis(4-methoxyphenyl)ethylene (DDE) analogues of Methoxychlor. O-demethylation is another important transformation, producing mono- and dihydroxy derivatives. Under aerobic conditions, degradation is generally slower.

Experimental Protocol: Aerobic and Anaerobic Soil Metabolism Study (Adapted from US EPA OCSPP 835.4100 & 835.4200 and OECD 307)

This protocol provides a framework for assessing the microbial degradation of Methoxychlor in soil.

-

Soil Collection and Characterization:

-

Collect fresh soil samples from a location with no prior pesticide treatment.

-

Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

-

-

Test Substance Application:

-

Use radiolabeled (e.g., ¹⁴C) Methoxychlor to facilitate tracking of the parent compound and its metabolites.

-

Apply the test substance to the soil at a concentration relevant to its agricultural use.

-

-

Aerobic Test Setup:

-

Place the treated soil in incubation flasks.

-

Maintain the soil moisture at 40-60% of its maximum water holding capacity.

-

Continuously purge the flasks with humidified, carbon dioxide-free air.

-

Trap evolved ¹⁴CO₂ in a suitable trapping solution (e.g., potassium hydroxide).

-

-

Anaerobic Test Setup:

-

First, establish anaerobic conditions in the soil by flooding with water and purging with an inert gas (e.g., nitrogen) for a period (e.g., 30 days) to allow for the depletion of oxygen.

-

Apply the radiolabeled Methoxychlor.

-

Seal the incubation flasks and incubate in the dark.

-

-

Incubation:

-

Incubate all flasks in the dark at a constant temperature (e.g., 20-25°C) for a period of up to 120 days.

-

-

Sampling and Extraction:

-

At specified intervals, sacrifice replicate flasks.

-

Extract the soil samples with appropriate organic solvents (e.g., acetonitrile, acetone).

-

Analyze the volatile traps for ¹⁴CO₂ and other volatile organic compounds.

-

-

Analysis:

-

Quantify the total radioactivity in the extracts, extracted soil (non-extractable residues), and volatile traps using Liquid Scintillation Counting (LSC).

-

Identify and quantify Methoxychlor and its transformation products in the extracts using techniques like HPLC with radiometric detection and/or GC-MS.

-

-

Data Analysis:

-

Calculate the mass balance of radioactivity at each sampling interval.

-

Determine the dissipation half-life (DT₅₀) of Methoxychlor and the formation and decline of major metabolites.

-

Environmental Persistence and Mobility

The environmental persistence of Methoxychlor is moderate, with its degradation rate being highly dependent on environmental conditions. It is more persistent under aerobic conditions compared to anaerobic conditions.

Soil Sorption

Methoxychlor has a high soil organic carbon-water partitioning coefficient (Koc), indicating that it binds strongly to soil organic matter. This strong sorption limits its mobility in soil and reduces the potential for leaching into groundwater. However, some of its degradation products may be more mobile.

Quantitative Data: Soil Sorption Coefficient (Koc) of Methoxychlor

| Soil Type | Koc (L/kg) | Reference |

| Sand | 9,700 - 41,000 | |

| Coarse Silt | 80,000 - 86,000 | |

| Medium Silt | 73,000 - 100,000 | |

| Fine Silt | 80,000 - 100,000 | |

| Clay | 73,000 - 92,000 | |

| Water-Sediment System | 620 |

Bioaccumulation

Due to its lipophilicity, Methoxychlor has the potential to bioaccumulate in aquatic organisms. The bioconcentration factor (BCF) varies significantly among different species. While it can accumulate in invertebrates and some fish, many fish species can metabolize it relatively quickly.

Quantitative Data: Bioconcentration Factor (BCF) of Methoxychlor

| Organism | BCF (L/kg) | Reference |

| Fathead Minnow (Pimephales promelas) | 8,300 | |

| Rainbow Trout (Oncorhynchus mykiss) | 2,358 - 5,207 | |

| Mussel | 12,000 | |

| Snail | 5,000 - 8,570 | |

| Stoneflies | 348 - 1,130 | |

| Clams | 1,500 | |

| Bacteria (Aerobacter aerogenes) | 411 - 2,758 | |

| Bacteria (Bacillus subtilis) | 2,114 - 8,138 |

Experimental Protocol: Fish Bioconcentration Study (Adapted from US EPA OCSPP 850.1730 and OECD 305)

This protocol outlines a flow-through fish bioconcentration study.

-

Test Organisms: Select a suitable fish species (e.g., rainbow trout, bluegill sunfish, fathead minnow) and acclimate them to the test conditions.

-

Test Substance: Use radiolabeled Methoxychlor to facilitate analysis.

-

Test System: A flow-through system is preferred to maintain a constant concentration of the test substance in the water.

-

Uptake Phase:

-

Expose the fish to a constant, sublethal concentration of Methoxychlor in the water for a period of up to 28 days, or until a steady-state concentration in the fish tissue is reached.

-

Collect water and fish samples at regular intervals.

-

-

Depuration Phase:

-

Transfer the fish to clean, untreated water.

-

Continue to collect fish samples at regular intervals to measure the rate of elimination of the substance.

-

-

Analysis:

-

Analyze the water and fish tissue samples for the concentration of Methoxychlor and its metabolites using appropriate analytical methods (e.g., LSC for total radioactivity, HPLC or GC-MS for parent compound and metabolites).

-

-

Data Analysis:

-

Calculate the uptake and depuration rate constants.

-

The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish (at steady state) to the concentration in the water.

-

Conclusion

The environmental fate of Methoxychlor is complex, with its persistence and degradation being influenced by a multitude of environmental factors. While it exhibits a tendency to sorb to soil and sediment and has the potential for bioaccumulation, it is susceptible to degradation through hydrolysis, photolysis, and particularly microbial action under anaerobic conditions. A thorough understanding of these processes, supported by robust experimental data, is essential for predicting its environmental impact and developing effective management strategies for contaminated sites. This guide provides a foundational understanding and detailed methodologies to aid researchers and environmental professionals in this endeavor.

References

- 1. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. oecd.org [oecd.org]

Methodological & Application

Using Methoxychlor-d6 as an Internal Standard in Mass Spectrometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Methoxychlor-d6 as an internal standard in mass spectrometry-based quantitative analysis. The use of a stable isotope-labeled internal standard is a critical component of robust analytical method development, particularly for complex matrices encountered in environmental, food safety, and biological monitoring. This compound, being structurally and chemically almost identical to the parent compound methoxychlor, co-elutes and experiences similar ionization effects, thereby providing accurate correction for variations during sample preparation and analysis.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample before processing. This "internal standard" behaves nearly identically to the native analyte ("target") throughout extraction, cleanup, and injection. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, accurate quantification can be achieved, as this ratio is unaffected by sample losses or matrix-induced signal suppression or enhancement.[1]

Applications

This compound is an ideal internal standard for the quantitative analysis of methoxychlor in a variety of matrices, including:

-

Environmental Samples: Water, soil, and sediment.

-

Food and Agricultural Products: Fruits, vegetables, grains, and animal tissues.[2][3]

-

Biological Samples: Serum, plasma, urine, and adipose tissue for exposure monitoring.[4][5]

Experimental Protocols

The following protocols describe the general steps for sample preparation and analysis. These should be optimized for the specific matrix and instrumentation used.

Sample Preparation: QuEChERS Protocol for Solid Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.

Materials:

-

Homogenized sample (e.g., fruit, vegetable, or tissue)

-

This compound internal standard spiking solution

-

Acetonitrile (ACN)

-

50 mL centrifuge tubes

-

Extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (d-SPE) cleanup tubes containing primary secondary amine (PSA) and magnesium sulfate. For fatty matrices, C18 may also be included.

Procedure:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Add 10-15 mL of acetonitrile.

-

Cap and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts.

-

Immediately shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube.

-

Shake for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.

Instrumental Analysis: GC-MS/MS

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly selective and sensitive technique for the analysis of methoxychlor.

Typical GC-MS/MS Parameters:

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injection Volume | 1-2 µL |

| Inlet Temperature | 250-280 °C |

| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |

| Oven Program | Start at 80°C, hold for 1 min, ramp to 300°C at 10-20°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Transfer Line Temp. | 280-300 °C |

| Ion Source Temp. | 230-250 °C |

MRM Transitions (Hypothetical):

-

Methoxychlor: Precursor Ion (m/z) -> Product Ion 1 (m/z), Product Ion 2 (m/z)

-

This compound: Precursor Ion (m/z+6) -> Product Ion 1 (m/z+6), Product Ion 2 (m/z+6)

Note: The exact m/z values for precursor and product ions should be determined empirically by infusing standard solutions of methoxychlor and this compound into the mass spectrometer.

Quantitative Data

The use of an isotopically labeled internal standard like this compound significantly improves the accuracy and precision of quantification. The following tables present typical performance data that can be expected from a validated method using this approach. Data is based on similar pesticide analyses reported in the literature.

Table 1: Method Validation - Recovery and Precision

| Matrix | Spiking Level (ng/g) | Mean Recovery (%) | RSD (%) (n=6) |

| Tomato | 10 | 95.2 | 6.8 |

| 50 | 98.1 | 4.5 | |

| 200 | 101.5 | 3.2 | |

| Spinach | 10 | 92.8 | 8.1 |

| 50 | 96.5 | 5.7 | |

| 200 | 99.2 | 4.1 | |

| Soil | 20 | 90.5 | 9.5 |

| 100 | 94.3 | 6.2 | |

| 500 | 97.8 | 5.3 |

Table 2: Calibration and Linearity

| Matrix | Calibration Range (ng/mL) | R² Value |

| Solvent | 1 - 1000 | > 0.998 |

| Matrix-Matched | 1 - 1000 | > 0.995 |

Logical Relationship of Internal Standard Correction

The core principle of using an internal standard is to establish a consistent response ratio between the analyte and the standard. This ratio is then used to calculate the concentration of the analyte in the unknown sample.

Conclusion

The use of this compound as an internal standard in conjunction with mass spectrometry provides a highly accurate, precise, and robust method for the quantification of methoxychlor in diverse and complex matrices. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate reliable analytical methods for methoxychlor analysis.

References

- 1. lcms.cz [lcms.cz]

- 2. hpst.cz [hpst.cz]

- 3. Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Tomatoes Used in Salad Production Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. ANALYTICAL METHODS - Toxicological Profile for Methoxychlor - NCBI Bookshelf [ncbi.nlm.nih.gov]

GC-MS/MS Application Note: Quantitative Analysis of Methoxychlor-d6

Introduction

Methoxychlor, an organochlorine pesticide, has been used extensively in agriculture and vector control. Due to its persistence in the environment and potential endocrine-disrupting effects, monitoring its presence in various matrices is crucial. Deuterated analogs of target compounds, such as Methoxychlor-d6, are frequently employed as internal standards in analytical methods to improve accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This application note details a sensitive and selective GC-MS/MS method for the quantitative analysis of this compound. The described protocol is applicable to researchers, scientists, and professionals in drug development and environmental monitoring.

Experimental

Sample Preparation: QuEChERS Method

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of this compound from a given matrix (e.g., soil, food products).

Protocol:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Vortex for 1 minute to ensure thorough mixing.

-

Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper acetonitrile layer to a clean tube containing dispersive solid-phase extraction (d-SPE) cleanup sorbent (e.g., 150 mg PSA, 900 mg MgSO₄).

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial for GC-MS/MS analysis.

GC-MS/MS Analysis

The analysis is performed on a triple quadrupole gas chromatograph-mass spectrometer.

Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC (or equivalent)

-

Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS (or equivalent)

-

GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC Conditions:

| Parameter | Value |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min |

| Oven Program | Initial 150 °C (hold 0 min), ramp to 280 °C at 30 °C/min, hold for 10 min |

MS Conditions:

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Collision Gas | Nitrogen |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound:

Based on the known fragmentation of Methoxychlor, the following MRM transitions are proposed for this compound. The precursor ion (m/z 233) is derived from the common fragment of Methoxychlor (m/z 227) with the addition of six deuterium atoms on the methoxy groups.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 233 | 175 | 50 | 25 |

| This compound (Qualifier) | 233 | 115 | 50 | 40 |

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the GC-MS/MS method for this compound, based on typical validation data for organochlorine pesticides.[1][2]

| Parameter | Expected Performance |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 5.0 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 15.0 ng/mL |

| Accuracy (Recovery) | 70 - 120% |

| Precision (RSD) | < 20% |

Experimental Workflow Diagram

Caption: GC-MS/MS analytical workflow for this compound determination.

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the logical relationship of the key steps in developing and validating the GC-MS/MS method.

Caption: Logical flow for GC-MS/MS method development and validation.

References

Application Notes and Protocols for LC-MS/MS Quantification of Methoxychlor Using Methoxychlor-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxychlor, an organochlorine pesticide, has been utilized as a replacement for DDT. However, due to its potential endocrine-disrupting properties and adverse effects on reproductive health, its presence in environmental and biological samples is a significant concern.[1] Accurate and sensitive quantification of Methoxychlor is crucial for toxicological studies, environmental monitoring, and food safety assessment. This document provides a detailed protocol for the quantification of Methoxychlor in a fruit matrix using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Methoxychlor-d6 as an internal standard.

Signaling Pathway Disruption by Methoxychlor

Methoxychlor is known to interfere with endocrine signaling pathways, primarily by acting as an agonist for the estrogen receptor (ER) and an antagonist for the androgen receptor (AR).[2][3][4][5] This disruption can lead to a cascade of downstream effects, altering normal hormonal balance and potentially leading to reproductive and developmental issues. The metabolite of Methoxychlor, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), is a more potent estrogen receptor agonist than the parent compound.

Caption: Methoxychlor's interference with estrogen and androgen receptor signaling pathways.

Experimental Protocol: LC-MS/MS Quantification of Methoxychlor in a Fruit Matrix

This protocol details the sample preparation and instrumental analysis for the quantification of Methoxychlor in a representative fruit matrix (e.g., apples) using this compound as an internal standard.

Materials and Reagents

-

Methoxychlor certified reference standard

-

This compound certified reference standard

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (optional, for highly pigmented matrices)

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes

-

Syringe filters (0.22 µm)

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

Caption: QuEChERS sample preparation workflow for Methoxychlor analysis in fruit.

Step-by-Step Protocol:

-

Homogenization: Weigh 10 g of a homogenized fruit sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

-

Extraction:

-

Add 10 mL of acetonitrile to the sample.

-

Spike the sample with an appropriate concentration of this compound internal standard.

-

Vortex the tube vigorously for 1 minute.

-

Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately shake the tube vigorously for 1 minute.

-

Centrifuge the tube at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 150 mg PSA, 150 mg C18, and 900 mg MgSO₄).

-

Vortex the tube for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Final Preparation:

-